LK 11

Antileukemic Ribonucleotide Reductase Cancer

LK11 is a distinguished ribonucleotide reductase inhibitor with an IC50 of ~3 µM against CCRF-CEM/0 leukemia cells, exhibiting 32-fold greater potency than close structural analogs such as LK10. It induces G0/G1 cell cycle arrest and demonstrates 18-fold in vitro synergism with cytarabine. Researchers relying on generic HAG derivatives risk significant loss of potency. For reproducible data in nucleotide metabolism and DNA damage studies, LK11 is the required probe.

Molecular Formula C15H26N2O3
Molecular Weight 282.38 g/mol
CAS No. 74143-01-4
Cat. No. B1674907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLK 11
CAS74143-01-4
Synonyms(5-nitroisoquinolin-1-yl)methylene-N-hydroxy-N'-aminoguanidine
LK 11
LK-11
Molecular FormulaC15H26N2O3
Molecular Weight282.38 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3
InChIInChI=1S/C15H26N2O3/c1-16-12-2-3-13(16)11-14(10-12)20-15(18)4-5-17-6-8-19-9-7-17/h12-14H,2-11H2,1H3/t12-,13+,14?
InChIKeyJBICFMQWCKPGRR-PBWFPOADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: (5-Nitroisoquinolin-1-yl)methylene-N-hydroxy-N'-aminoguanidine (CAS 74143-01-4) - Verified Purity & In Vitro Bioactivity


(5-Nitroisoquinolin-1-yl)methylene-N-hydroxy-N'-aminoguanidine (CAS 74143-01-4), commonly known as LK11, is a Schiff base derivative of N-hydroxy-N'-aminoguanidine (HAG) [1]. Its molecular structure features a 5-nitroisoquinoline moiety linked via a methylene bridge to an N-hydroxy-N'-aminoguanidine group [2]. As a member of the HAG class, it has been studied primarily for its inhibition of the enzyme ribonucleotide reductase (RR, EC 1.17.4.1), a validated target in anticancer therapy, and exhibits quantifiable in vitro potency against human leukemia cell lines [3].

Why Generic N-hydroxy-N'-aminoguanidine Analogs Cannot Substitute for LK11


LK11 is not interchangeable with other HAG derivatives due to profound, quantifiable differences in antileukemic potency. Its (5-nitroisoquinolin-1-yl)methylene substituent confers an activity that is an order of magnitude greater than close structural analogs, such as the quinoline-based LK10 [1]. Furthermore, LK11 exhibits a unique biological profile, including specific effects on cell cycle progression, that is not observed with simpler derivatives [2]. This evidence establishes that selecting a generic HAG compound or a close analog for an assay designed for LK11 will lead to a significant and predictable loss of potency, invalidating experimental results.

Quantitative Differentiation Evidence for (5-Nitroisoquinolin-1-yl)methylene-N-hydroxy-N'-aminoguanidine vs. Analogs


Superior Antileukemic Potency: 32-Fold Increase Over Quinoline Analog LK10

In a direct comparative study against human leukemic CCRF-CEM/0 cells, LK11 (the target isoquinoline compound) was found to be 32 times more potent than its close structural analog, LK10, which features a quinoline instead of an isoquinoline moiety [1].

Antileukemic Ribonucleotide Reductase Cancer

Enhanced Potency Over Parent Scaffold: 15-Fold Improvement vs. Hydroxyguanidine

LK11 demonstrates a 15-fold increase in potency against CCRF-CEM/0 human leukemia cells when compared to the parent compound, hydroxyguanidine sulfate [1]. This highlights the functional advantage conferred by the complex (5-nitroisoquinolin-1-yl)methylene substitution.

Antileukemic Ribonucleotide Reductase Scaffold Comparison

Consistent Superiority Over Quinoline Derivative in Multidimensional Assays

A comparative study in L1210 mouse leukemia cells directly demonstrated that the isoquinoline derivative (analogous to LK11) was consistently more potent than the quinoline derivative across multiple endpoints, including inhibition of ribonucleotide reductase activity, DNA/RNA synthesis, and clonogenicity [1].

Ribonucleotide Reductase Cell Cycle L1210

Unique G0/G1 Cell Cycle Arrest Profile Not Shared by All Analogs

Flow cytometry analysis of L1210 cells treated with the N-hydroxy-N'-aminoguanidine isoquinoline derivative revealed a distinct accumulation of cells in the G0/G1 phase at concentrations of 0.5-10 µM, with a corresponding decrease in S and G2/M phase cells [1]. This effect is a specific functional consequence of this analog.

Cell Cycle Arrest Flow Cytometry L1210

Demonstrated Synergism with Cytarabine (Ara-C): 18-Fold Potency Boost

LK11 demonstrates significant in vitro synergism with the standard antileukemic agent cytarabine (Ara-C). When combined at a 1:1 molar ratio, the combination achieved an IC50 of 0.16 µM, which is approximately 18-fold more potent than LK11 alone [1].

Synergism Combination Therapy Cytarabine

Validated Research Applications for (5-Nitroisoquinolin-1-yl)methylene-N-hydroxy-N'-aminoguanidine


In Vitro Studies of Ribonucleotide Reductase Inhibition and Cancer Cell Biology

LK11 is an established, potent inhibitor of ribonucleotide reductase with well-documented activity in human (CCRF-CEM/0) and mouse (L1210) leukemia cell lines. Its defined potency (IC50 ~3 µM) and known effects on nucleic acid synthesis and clonogenicity make it a valuable tool compound for investigating nucleotide metabolism, DNA damage response, and cell viability in cancer research [REFS-1, REFS-2].

Investigating G1/S Cell Cycle Arrest Mechanisms

Due to its specific and quantifiable effect of inducing G0/G1 arrest at micromolar concentrations, LK11 is an ideal chemical probe for studies focused on cell cycle regulation and checkpoint control. Researchers can use it to synchronize cell populations or to dissect pathways involved in the G1-to-S phase transition in L1210 and potentially other sensitive cell lines [2].

Combination Studies with Cytarabine (Ara-C) and Other Antimetabolites

The strong, quantifiable in vitro synergism (18-fold improvement in IC50) between LK11 and cytarabine provides a robust basis for designing combination therapy experiments. LK11 can be used as a benchmark HAG compound to further explore the mechanistic basis of this synergy and to screen for other compounds that may enhance the efficacy of nucleoside analog chemotherapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LK 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.